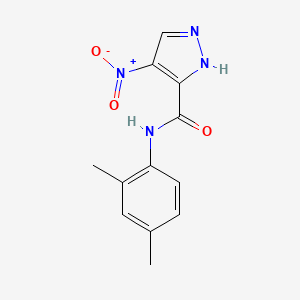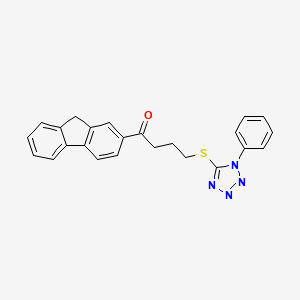![molecular formula C23H20F3NO4 B11103131 N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11103131.png)
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a trifluoromethyl group, and dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzyloxy intermediate: This step involves the reaction of 2-hydroxy-5-(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy derivative.
Coupling with 3,4-dimethoxybenzoyl chloride: The benzyloxy intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through electronic effects. The dimethoxybenzamide moiety can participate in hydrogen bonding with target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide: is similar to compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, while the benzyloxy and dimethoxybenzamide moieties provide additional sites for interaction with biological targets.
Properties
Molecular Formula |
C23H20F3NO4 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20F3NO4/c1-29-20-10-8-16(12-21(20)30-2)22(28)27-18-13-17(23(24,25)26)9-11-19(18)31-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,27,28) |
InChI Key |
LGPDKHADQVHERP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11103071.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate](/img/structure/B11103077.png)
![2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone](/img/structure/B11103080.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11103081.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11103091.png)
![(1Z,3E)-1-(4-bromophenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol](/img/structure/B11103105.png)
![5-[(4Z)-4-{[5-(2-carboxyphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11103107.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11103123.png)
![Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate](/img/structure/B11103138.png)

![(5E)-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11103149.png)
![N-{4-[4-(1-{4-[4-(acetylamino)phenoxy]phenyl}-2,2,2-trifluoro-1-(trifluorometh yl)ethyl)phenoxy]phenyl}acetamide](/img/structure/B11103151.png)
